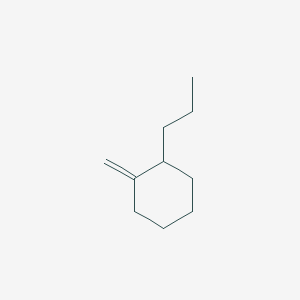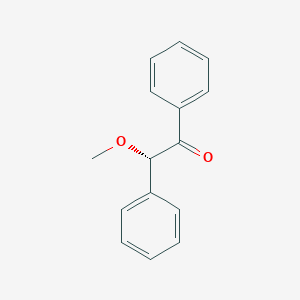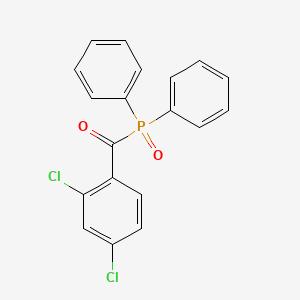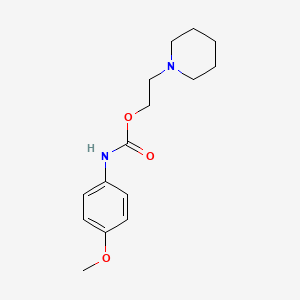
Bis(3-methylbutyl) but-2-ynedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methylbutyl) but-2-ynedioate: is an organic compound with the molecular formula C14H22O4. It is an ester derived from but-2-ynedioic acid and 3-methylbutanol. This compound is known for its unique structure, which includes an alkyne group and ester functionalities, making it a versatile molecule in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methylbutyl) but-2-ynedioate typically involves the esterification of but-2-ynedioic acid with 3-methylbutanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
But-2-ynedioic acid+2(3-methylbutanol)→Bis(3-methylbutyl) but-2-ynedioate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(3-methylbutyl) but-2-ynedioate can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various substituted esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkoxides or amines in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Diols.
Substitution: Substituted esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(3-methylbutyl) but-2-ynedioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: The compound has potential applications in the development of pharmaceuticals due to its ability to undergo diverse chemical transformations. It can be used to synthesize bioactive molecules with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its ester functionality makes it a valuable intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of bis(3-methylbutyl) but-2-ynedioate depends on the specific chemical reactions it undergoes. In general, the ester groups can participate in nucleophilic acyl substitution reactions, while the alkyne group can undergo addition reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Dimethyl but-2-ynedioate: Similar structure but with methyl groups instead of 3-methylbutyl groups.
Diethyl but-2-ynedioate: Similar structure but with ethyl groups instead of 3-methylbutyl groups.
Bis(2-methylbutyl) but-2-ynedioate: Similar structure but with 2-methylbutyl groups instead of 3-methylbutyl groups.
Uniqueness: Bis(3-methylbutyl) but-2-ynedioate is unique due to the presence of the 3-methylbutyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Eigenschaften
| 80238-87-5 | |
Molekularformel |
C14H22O4 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
bis(3-methylbutyl) but-2-ynedioate |
InChI |
InChI=1S/C14H22O4/c1-11(2)7-9-17-13(15)5-6-14(16)18-10-8-12(3)4/h11-12H,7-10H2,1-4H3 |
InChI-Schlüssel |
VMSPOKCRKGLNDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(=O)C#CC(=O)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)


![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)






